molecular formula C13H18N2O B8424327 5-Amino-2-hexyloxybenzonitrile

5-Amino-2-hexyloxybenzonitrile

Cat. No. B8424327
M. Wt: 218.29 g/mol
InChI Key: PGWFPEMLRWEYTI-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

To dimethylformamide solution (91 ml) containing 2-chloro-5-nitrobenzonitrile (18.2 g) and n-hexanol (11.2 g) was added sodium hydride (60% content, 4.8 g) under ice-cooling and the mixture was stirred for 1 h. The reaction mixture was added to water and extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (mobile phase: chloroform) to give 2-n-hexyloxy-5-nitrobenzonitrile (16.2 g). Then, ammonium chloride (0.2 g) and iron powder (1.6 g) were added to a mixed solvent of water (6.3 ml) and ethanol (17 ml), and the mixture was heated to 65° C. Then, the obtained ethanol solution (4 ml) containing 5-nitro-2-n-hexyloxybenzonitrile (16.2 g) was added dropwise thereto, and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated and the solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (mobile phase: chloroform) to give the title compound (6.0 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
ethanol
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
5-nitro-2-n-hexyloxybenzonitrile
Quantity
16.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[CH2:4]([O:10][C:11]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:12]=1[C:13]#[N:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>[Fe].C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:11]([O:10][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[C:12]([CH:15]=1)[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.3 mL
Type
reactant
Smiles
O
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethanol
Quantity
4 mL
Type
reactant
Smiles
C(CCCCC)OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
5-nitro-2-n-hexyloxybenzonitrile
Quantity
16.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)OCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (mobile phase: chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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